Dehydrocavidine

Overview

Description

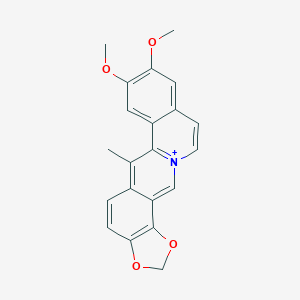

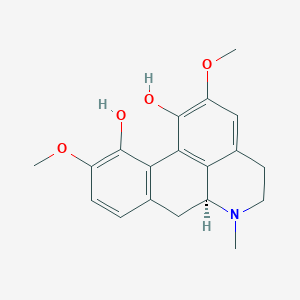

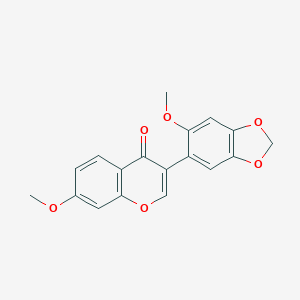

Dehydrocavidine is a compound with the molecular formula C21H21NO4 . It is a major bioactive alkaloid in Corydalis saxicola, a plant used in traditional Chinese medicine . It has been found to have antinociceptive, spasmolytic activity, and hepatoprotective effects .

Synthesis Analysis

Dehydrocavidine can be extracted from Corydalis saxicola Bunting using an ionic liquid-based microwave-assisted extraction method . This method has advantages such as high extraction yield, short extraction time, low solvent consumption, and no use of volatile organic solvents .Molecular Structure Analysis

The molecular structure of Dehydrocavidine is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of Dehydrocavidine is 351.14705815 g/mol .Physical And Chemical Properties Analysis

Dehydrocavidine has a molecular weight of 351.4 g/mol. It has a complexity of 554 and a topological polar surface area of 40.2 Ų . It has a density of 1.3±0.1 g/cm³, a boiling point of 506.0±50.0 °C at 760 mmHg, and a flash point of 149.9±27.3 °C .Scientific Research Applications

Pharmacology: Hepatoprotective Effects

Dehydrocavidine has been studied for its hepatoprotective effects, particularly in the context of hepatic fibrosis induced by carbon tetrachloride (CCl4) in rats. Research suggests that Dehydrocavidine may have potential therapeutic applications in protecting the liver from damage and fibrosis .

Analytical Chemistry: Extraction and Analysis

An efficient ionic liquid-based microwave-assisted extraction method has been developed for the extraction of Dehydrocavidine from Corydalis saxicola Bunting for subsequent rapid analysis by high-performance liquid chromatography (HPLC) .

Synthetic Chemistry: Synthesis of Analogues

Dehydrocavidine is used as a reference compound in the synthesis and characterization of structurally related compounds to better understand their electrochemical and optical properties .

Biochemistry: Role in G-Quadruplex Induction

The benzo[1,3]dioxole group, a functional group present in Dehydrocavidine, plays an important role in inducing the formation of G-quadruplexes, which are structures in nucleic acids that have implications in various biological processes .

Therapeutic Research: Antitumor Activities

Dehydrocavidine analogs have been explored for their antitumor activities, aiming to improve their therapeutic index and develop compounds with enhanced properties for cancer treatment .

Pharmacokinetics: Absorption and Distribution

Studies on Dehydrocavidine also include its pharmacokinetics, focusing on how the compound is absorbed, distributed, metabolized, and excreted in biological systems .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Dehydrocavidine, a primary active ingredient of Corydalis saxicola Bunting, has been found to interact with several targets in the body. It has been reported to have hepatoprotective activity and antitumor activity . It inhibits MCF-7 cell proliferation by inducing apoptosis mediated by regulating Bax/Bcl-2 , activating caspases as well as cleaving PARP .

Mode of Action

Dehydrocavidine exerts its effects through various mechanisms. In terms of its antitumor activity, it inhibits MCF-7 cell proliferation by inducing apoptosis. This is achieved through the regulation of Bax/Bcl-2, activation of caspases, and cleavage of PARP . In the context of hepatoprotection, dehydrocavidine has been found to significantly reverse the elevating serum enzymes (ALT, AST, LDH, and ALP) induced by CCl4 . This suggests a mode of action involving free radical scavenging activity, promoting collagenolysis, and regulating fibrosis-related genes .

Biochemical Pathways

Dehydrocavidine is part of the isoquinoline alkaloids found in the genus Corydalis . These alkaloids have various biological properties, including acetylcholinesterase inhibitory effects, anti-proliferative activities, antiviral activities, and antiplasmodial activities .

Pharmacokinetics

The pharmacokinetics of dehydrocavidine involves its absorption, distribution, metabolism, and excretion (ADME). At middle (0.20 g/L) and high (1.00 g/L) concentrations, the absorption mechanism was found to be passive diffusion independent of the concentration

Result of Action

The molecular and cellular effects of dehydrocavidine’s action are diverse. It has been found to inhibit the proliferation and migration of HepG2 cells, and up-regulate the intracellular expression of NF-κB P65 subunit . In terms of hepatoprotection, dehydrocavidine has been found to have no hepatotoxicity to healthy rats .

Action Environment

The action of dehydrocavidine can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . It is soluble in methanol, ethanol, and ethyl acetate, and slightly soluble in petroleum ether and water

properties

IUPAC Name |

16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSZDJCOYVYRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232227 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

CAS RN |

83218-34-2 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083218342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known pharmacological activities of Dehydrocavidine?

A1: DHC exhibits various pharmacological activities, including:

- Anti-hepatitis B virus (HBV) activity: DHC has demonstrated inhibitory effects against HBV surface antigen (HBsAg) and HBV e antigen (HBeAg) in vitro. []

- Hepatoprotective effects: Studies have shown DHC can protect against carbon tetrachloride (CCl4)-induced acute liver injury in mice and rats. [, ] It has also shown potential in attenuating liver fibrosis in rats. [, ]

- Neuroprotective effects: Research suggests DHC might improve learning and memory impairment induced by d-galactose in rats. []

- Cholinesterase inhibitory activity: DHC exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. []

- Anti-oxidative activity: Some studies suggest DHC might possess antioxidant properties. []

Q2: What are the proposed mechanisms of action for Dehydrocavidine's hepatoprotective effects?

A2: While the exact mechanisms remain under investigation, research suggests DHC might exert its hepatoprotective effects through multiple pathways:

- Antioxidant activity: DHC might scavenge free radicals and reduce oxidative stress, thus protecting liver cells from damage. []

- Modulation of liver metabolic pathways: Studies using metabolomics analysis suggest DHC might regulate bile acid metabolism, glutathione metabolism, tryptophan metabolism, and purine metabolism, contributing to its protective effects. [, ]

- Anti-inflammatory activity: DHC might reduce inflammation in the liver, mitigating the progression of liver injury. []

Q3: Does Dehydrocavidine interact with specific enzymes or receptors?

A3:

- Cytochrome P450 enzymes (CYPs): DHC has been shown to inhibit various CYP enzymes, including CYP1A2, CYP2D1, CYP2C6/11, and CYP2B1, in vitro. [] This suggests potential herb-drug interactions when DHC is co-administered with drugs metabolized by these enzymes.

- Acetylcholinesterase (AChE): DHC exhibits moderate inhibitory activity against AChE, which could contribute to its potential neuroprotective effects. []

- Other Targets: Network pharmacology analysis suggests that DHC might also interact with ornithine decarboxylase 1 (OCD1) and monoamine oxidase Type B (MAOB), potentially contributing to its anti-fibrosis activity. []

Q4: What is the molecular formula and weight of Dehydrocavidine?

A5: The molecular formula of DHC is C20H17NO4, and its molecular weight is 335.35 g/mol. [, ]

Q5: What spectroscopic data are available for Dehydrocavidine characterization?

A5: DHC has been characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing structural information on the hydrogen and carbon atoms in the molecule. [, , ]

- Infrared (IR) spectroscopy: IR data provides information about the functional groups present in the DHC molecule. []

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has been used to determine the molecular weight and fragmentation pattern of DHC. [, ]

Q6: What analytical techniques are commonly used for the quantification of Dehydrocavidine?

A6: Several analytical methods have been developed for DHC quantification, with High-Performance Liquid Chromatography (HPLC) being the most common. Different HPLC methods have been established, utilizing:

- UV detection (HPLC-UV): This method is widely used due to its simplicity and availability. [, , , , , , , , , ]

- Mass spectrometry detection (HPLC-MS/MS): This approach offers higher sensitivity and selectivity, particularly useful for complex matrices like biological samples. [, ]

Q7: How is the quality of Dehydrocavidine controlled and assured?

A7: Quality control for DHC generally involves:

- Source Identification: Ensuring the plant material (Corydalis saxicola Bunting) is authentic and collected from appropriate geographical locations. [, ]

- Standardized Extraction and Purification Methods: Employing consistent and validated methods for DHC extraction and purification to ensure purity and yield. [, , ]

- Analytical Method Validation: Validating analytical methods used for DHC quantification to ensure accuracy, precision, and specificity. [, , ]

Q8: What is known about the pharmacokinetics of Dehydrocavidine?

A8: Studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of DHC:

- Absorption: DHC shows poor oral bioavailability (about 10%) in rats, likely due to its low solubility. []

- Distribution: Following oral administration of Yanhuanglian total alkaloids extract (YTAE), DHC is distributed to various tissues, with a higher concentration found in the liver. []

Q9: What strategies have been explored to improve the bioavailability of Dehydrocavidine?

A9: To enhance DHC's bioavailability, researchers have investigated:

- Solid Dispersions (SDs): Formulating DHC with carriers like polyethylene glycol (PEG) significantly enhances its solubility and relative bioavailability in rats. []

Q10: What is known about the toxicity and safety profile of Dehydrocavidine?

A10: While DHC generally appears to be well-tolerated in preclinical studies, further research is needed to fully understand its safety profile:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)